molecular formula C₁₆H₁₀D₄F₃N₃O₂S B1140986 Lansoprazole-d4 CAS No. 934294-22-1

Lansoprazole-d4

Cat. No. B1140986
M. Wt: 373.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lansoprazole-d4 is a deuterium labeled Lansoprazole . Lansoprazole is a proton pump inhibitor which prevents the stomach from producing acid .


Synthesis Analysis

Lansoprazole and its impurities were monitored at 285 nm. Lansoprazole was subjected to the stress conditions of oxidative, acid, base, hydrolytic, thermal, humidity, and photolytic degradation and found to degrade significantly .


Molecular Structure Analysis

The molecular formula of Lansoprazole-d4 is C16H14F3N3O2S . The molecular weight is 373.4 g/mol . The IUPAC name is 4,5,6,7-tetradeuterio-2- [ [3-methyl-4- (2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1 H -benzimidazole .


Chemical Reactions Analysis

Lansoprazole degrades under stress conditions such as acidic, oxidative, basic, and neutral environments . The degradation products and impurities for lansoprazole have been reported in the literature .


Physical And Chemical Properties Analysis

Lansoprazole-d4 has a molecular weight of 373.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The rotatable bond count is 5 . The exact mass is 373.10098934 g/mol . The monoisotopic mass is also 373.10098934 g/mol . The topological polar surface area is 87.1 Ų . The heavy atom count is 25 .

Scientific Research Applications

Application in Diabetology

Specific Scientific Field

This application falls under the field of Diabetology .

Summary of the Application

Lansoprazole is a proton pump inhibitor (PPI) with potential benefits of anti-inflammation, reduced oxidative stress, and anti-diabetes . The aim of the study was to determine whether lansoprazole imparts differential risk of type 2 diabetes as compared with other PPIs .

Methods of Application

A population-based retrospective cohort study was conducted using the National Health Insurance Research Database in Taiwan. Patients who received lansoprazole more than 90 days and without records of use of other PPIs between January 1, 2000 and December 31, 2005 were considered as the exposed cohort .

Results or Outcomes

The lansoprazole cohort showed a significantly reduced risk of type 2 diabetes mellitus (T2DM) with an adjusted hazard ratio (HR) of 0.65 (95% confidence interval (CI) 0.56–0.76) . The inverse association between use of lansoprazole and risk of T2DM was observed in both genders and in various age groups .

Application in Osteoporosis Research

Specific Scientific Field

This application falls under the field of Osteoporosis Research .

Summary of the Application

Lansoprazole acts as a liver X receptor agonist, which plays a crucial role in the crosstalk of osteoblasts and osteoclasts in vitro and during bone turnover in vivo . The aim of the study was to determine the risk of developing osteoporosis in patients with lansoprazole use .

Methods of Application

A retrospective cohort study was conducted using the National Health Insurance Research Database of Taiwan dated from 2000 to 2013. The study includes patients with lansoprazole use and patients with other PPI use .

Results or Outcomes

Patients receiving lansoprazole treatment had a reduced risk of osteoporosis as compared with those undergoing other PPI therapy (adjusted HR, 0.56; 95% CI, 0.46–0.68) . Patients treated with lansoprazole had a 44% lower risk of osteoporosis than the comparison cohort who underwent other PPI therapy .

Application in Gastroenterology

Specific Scientific Field

This application falls under the field of Gastroenterology .

Summary of the Application

Lansoprazole is used to treat acid-related gastrointestinal disorders . However, its low aqueous solubility limits its oral absorption . Black seed oil (BSO) has gastroprotective effects, making it a promising addition to gastric treatment regimens .

Methods of Application

The study involves the development of a multifunctional oral dosage form of Lansoprazole using Black seed oil . The aim is to improve the oral absorption of Lansoprazole and enhance its gastroprotective effects .

Results or Outcomes

The study is still ongoing and the results are yet to be published .

Safety And Hazards

When handling Lansoprazole-d4, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662052
Record name 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lansoprazole-d4

CAS RN

934294-22-1
Record name 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934294-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
11
Citations
F Li, J Zulkoski, D Fast, S Michael - Bioanalysis, 2011 - Future Science
… The optimized instrument parameters for lansoprazole and lansoprazole-d4 were as follows… for the multiple reactions monitoring of lansoprazole and lansoprazole-d4, at m/z 370.2→…
Number of citations: 90 www.future-science.com
LN Sun, Y Zhang, YQ Yang, Y Shen… - Journal of …, 2020 - Wiley Online Library
Proton pump inhibitors, including omeprazole, rabeprazole, lansoprazole, and pantoprazole, achieved simultaneous enantioselective determination in the human plasma by chiral …
F Li, JP Zulkoski, J Ding, W Brown… - … in Mass Spectrometry, 2010 - Wiley Online Library
… ion abundance of the protonated lansoprazole and lansoprazole-d4, which have m/z values … lansoprazole and its deuterated internal standard, lansoprazole-d4. Collision energy (CE), …
F Li, S Ploch, D Fast, S Michael - Journal of mass spectrometry, 2012 - Wiley Online Library
… lansoprazole and lansoprazole-d4. The following precursor to product ion transitions were used for the multiple reactions monitoring of lansoprazole and lansoprazole-d4, respectively, …
R Varga, I Somogyvári, Z Eke… - Journal of …, 2013 - downloads.hindawi.com
… In the second one were the other nineteen compounds with enalapril-d5 and lansoprazole-d4 internal standards. Dwell time of the first time segment was 50 ms, while that of the second …
Number of citations: 11 downloads.hindawi.com
P Wong, CA James - Dried blood spots: applications and …, 2014 - Wiley Online Library
… average lansoprazole responses obtained from the entire blood spot samples prepared at 75 ng/mL using absolute peaks areas and peak area ratios of lansoprazole to lansoprazoled4 …
Number of citations: 10 onlinelibrary.wiley.com
F Li, J Maguigad, M Pelzer, X Jiang… - … in Mass Spectrometry …, 2008 - Wiley Online Library
Sensitive and high‐throughput bioanalytical assays are of vital importance to drug discovery and development. Ultra‐performance liquid chromatography (UPLC), utilizing sub‐2‐µm …
M Ganesh, M BhagiyaLakshmi… - Journal of liquid …, 2011 - Taylor & Francis
… [ Citation 12 , Citation 18 , Citation 26 ] Recently, Hishinuma et al. reported estimation of LZ using lansoprazole-d4 as the IS by LC-MS/MS, which also has a longer run time of about 3.5 …
Number of citations: 5 www.tandfonline.com
L Yu, X Zhai, S Wu, P Cao, Y Deng… - Clinical …, 2023 - Wiley Online Library
… 370.0 → 252.0 for lansoprazole and m/z 374.1 → 252.0 for lansoprazole-d4 (C16H10D4F3N3O2S, used as internal standard). Chromatography was performed using an Agilent …
Number of citations: 3 accp1.onlinelibrary.wiley.com
P Zhao, M Deng, P Huang, J Yu, X Guo… - Analytical and …, 2016 - Springer
This report describes, for the first time, the simultaneous enantioselective determination of proton-pump inhibitors (PPIs-omeprazole, lansoprazole, pantoprazole, and rabeprazole) in …
Number of citations: 32 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.